molecular formula C31H38N4O4 B13855583 Tetramethylrhodamine Cadaverine

Tetramethylrhodamine Cadaverine

Cat. No.: B13855583
M. Wt: 530.7 g/mol
InChI Key: WPJCHVPEEQEKQC-UHFFFAOYSA-N
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Description

Tetramethylrhodamine Cadaverine, also known as TAMRA cadaverine, is a versatile red-fluorescent probe designed for labeling proteins and other biomolecules in research applications. Its structure features a tetramethylrhodamine dye coupled to a cadaverine (5-aminopentyl) spacer, providing a primary aliphatic amine for conjugation . This amine group enables coupling to carboxylic acids in proteins and water-soluble biopolymers using water-soluble carbodiimides like EDAC (EDC) . It can also be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be stabilized by reduction to a permanent amine linkage . A key application is its use as a substrate for transglutaminases , including microbial transglutaminase (MTG) and factor XIIIA, making it a valuable tool for enzymatic post-modification and detection of transglutaminase activity in various assays . The compound exhibits absorption maxima at approximately 544-545 nm and emission maxima at 570-576 nm . It is typically supplied as a dark purple solid that is soluble in DMSO or DMF and must be stored desiccated at -20°C, protected from light, to ensure stability . This product is presented either as a mixture of 5- and 6- isomers or as a purified single isomer for applications where reproducibility is critical . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C31H38N4O4

Molecular Weight

530.7 g/mol

IUPAC Name

N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10)

InChI Key

WPJCHVPEEQEKQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary synthetic strategy for this compound involves the conjugation of tetramethylrhodamine with cadaverine via an activated ester intermediate. The general steps are:

  • Activation of Tetramethylrhodamine: Tetramethylrhodamine is converted into an N-hydroxysuccinimide (NHS) ester, commonly referred to as tetramethylrhodamine-NHS ester. This activation facilitates the formation of an amide bond with the primary amine groups of cadaverine.

  • Conjugation Reaction: The NHS-activated tetramethylrhodamine is reacted with cadaverine in the presence of a base such as triethylamine or diisopropylethylamine to promote nucleophilic attack by the amine on the NHS ester, forming the fluorescent conjugate.

  • Purification: The product is typically isolated by precipitation with cold diethyl ether or purified by chromatographic techniques to remove unreacted starting materials and by-products.

Laboratory-Scale Preparation Protocol

A representative laboratory synthesis is as follows:

Step Reagents and Conditions Details
1 Activation of Cadaverine Cadaverine is used as the nucleophile; no prior activation needed.
2 Activation of Tetramethylrhodamine Tetramethylrhodamine succinimidyl ester (TMR-NHS) is commercially available or synthesized by reacting tetramethylrhodamine with NHS and a coupling agent.
3 Conjugation Reaction TMR-NHS (1 eq) is dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cadaverine (1 eq) is added along with a base such as triethylamine or diisopropylethylamine (DIPEA). Reaction is stirred at room temperature for 30 minutes to 1 hour.
4 Product Precipitation and Washing Addition of cold diethyl ether to precipitate the product, followed by washing with ether and drying under vacuum overnight.

This method ensures high yield and purity of this compound suitable for fluorescence applications.

Industrial Scale Synthesis

Industrial production scales up the laboratory protocol with optimization for yield and cost-efficiency:

  • Bulk Procurement: Large-scale synthesis or procurement of cadaverine and tetramethylrhodamine-NHS ester.

  • Reaction Optimization: Parameters such as temperature, solvent choice, reaction time, and reagent ratios are optimized to maximize yield and minimize side reactions.

  • Purification: Chromatographic techniques, including preparative HPLC or column chromatography, are employed to achieve high purity.

  • Quality Control: Analytical methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry confirm product identity and purity.

Chemical Reaction Analysis

Reaction Types Involved

  • Amide Bond Formation: The key reaction is the nucleophilic substitution where the primary amine of cadaverine attacks the activated NHS ester of tetramethylrhodamine, forming a stable amide linkage.

  • Oxidation-Reduction Considerations: While this compound itself is relatively stable, derivatives and conjugates may undergo redox reactions, especially in biological environments.

  • Substitution Reactions: The primary amines on cadaverine allow further chemical modifications or conjugations with other biomolecules.

Common Reagents and Conditions

Reagent/Condition Purpose Typical Use
N-Hydroxysuccinimide (NHS) Activation of carboxyl group on tetramethylrhodamine Forms NHS ester for conjugation
Diisopropylethylamine (DIPEA) or Triethylamine Base to facilitate nucleophilic attack Used in conjugation step
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) Solvent for reaction Ensures solubility of reagents
Cold Diethyl Ether Precipitation of product Isolation and purification

Research Outcomes and Spectral Properties

Spectral Characteristics

This compound exhibits strong fluorescence with excitation and emission wavelengths typically around 540 nm and 570 nm, respectively. The conjugate maintains the bright fluorescence of tetramethylrhodamine, making it ideal for labeling applications.

Functional Applications in Research

  • Fluorescent Labeling: Used to label proteins, nucleic acids, and other biomolecules, facilitating visualization in microscopy and flow cytometry.

  • Cell Imaging: Enables live-cell imaging due to its photostability and brightness.

  • Bioconjugation: Forms stable conjugates with biomolecules for studying protein interactions and enzyme activities.

  • Diagnostic Assays: Enhances sensitivity in detecting biomolecules and pathogens.

Case Studies

Study Focus Key Findings
Breast Cancer Research Cadaverine treatment reduced tumor mass and metastasis; this compound used for tracking cellular changes.
Blood-Brain Barrier Studies Demonstrated the compound's utility as a tracer for blood-brain barrier permeability studies, showing enhanced brain accumulation.

Additional Preparation Notes from Patents

A patent describing nucleic acid precipitation methods includes preparation details for this compound conjugates:

  • This compound is dissolved in ethanol to prepare a stock solution.

  • It is reacted with oxidized glycogen in the presence of sodium cyanoborohydride as a reducing agent.

  • Reaction mixtures are incubated overnight at room temperature with subsequent precipitation steps involving ammonium acetate and isopropanol.

  • The process emphasizes controlled oxidation times and reagent stoichiometry for optimal conjugate formation and precipitation quality.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale Patent Methodology
Starting Materials Tetramethylrhodamine-NHS ester, Cadaverine Bulk Tetramethylrhodamine-NHS, Cadaverine This compound, oxidized glycogen
Activation NHS ester formation on tetramethylrhodamine Same as lab scale, with process optimization Oxidation of glycogen carrier
Reaction Conditions DMF solvent, base (DIPEA), room temperature, 30-60 min Optimized solvents, temperature, time, and reagent ratios Ethanol solution, sodium cyanoborohydride, overnight incubation
Purification Precipitation with cold diethyl ether, vacuum drying Chromatography, precipitation, quality control Precipitation with ammonium acetate and isopropanol
Yield and Purity High, suitable for research applications High, suitable for commercial use Quantitative precipitation and solid pellet formation

Scientific Research Applications

Tetramethylrhodamine Cadaverine is a fluorescent compound with various applications in biological and biotechnological fields. It is a derivative of cadaverine, a polyamine formed by the bacterial decarboxylation of lysine. The tetramethylrhodamine component gives the compound fluorescent properties, making it useful as a labeling agent in biological assays.

Studies Involving this compound

Unc5B and Blood-Brain Barrier Integrity:
Research shows that loss of endothelial Unc5B induces cadaverine leakage across the BBB . Studies injecting fluorescent cadaverine revealed increased dye leakage into the brain of Unc5BiECko; Y949F mice compared to controls, demonstrating that Vegfr2-Y949F failed to rescue BBB integrity in Unc5B mutant mice .

Size-Selective Opening of the Blood–Brain Barrier:
Studies have shown that the accumulation of this compound is enhanced in the parenchyma of the brain, suggesting that the CNS vasculature is leaky .

Nanogels and Particle Integrity:
this compound (TMR)-labeled nanogels are used to confirm that nanogels remain in blood circulation .

Combination of Chemotherapy and Au-Nanoparticle Photothermy:
this compound is conjugated to AuNPs via a carbodiimide (EDC)/N-hydroxysuccinimide (NHS) coupling reaction .

Mechanism of Action

The mechanism of action of Tetramethylrhodamine Cadaverine involves its ability to form stable amine derivatives through coupling and reduction reactions. The primary aliphatic amine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative . This allows it to label and track various biological molecules effectively.

Comparison with Similar Compounds

Structural and Spectral Properties
Compound Structure Abs/Emm (nm) Reactive Group Key Applications References
TMR-Cadaverine Cadaverine + TMR carboxamide 545/576 Carboxamide Nanoparticle tracking, enzymatic labeling
Dansyl Cadaverine Cadaverine + dansyl chloride 335/518 Amine-reactive sulfonamide Release kinetics in polymer multilayers
Alexa Fluor 488 Cadaverine Cadaverine + Alexa 488 495/519 Amine-reactive NHS ester Blood-brain barrier permeability assays
TRITC Tetramethylrhodamine isothiocyanate 555/580 Isothiocyanate Fluorescence microscopy, surface functionalization
Monodansyl Cadaverine (MDC) Dansyl + cadaverine 335/518 Non-reactive Autophagy detection (lysosomal staining)

Key Observations :

  • Spectral Range : TMR-Cadaverine’s emission (576 nm) is redshifted compared to Alexa Fluor 488 (519 nm), reducing spectral overlap in multicolor imaging .
  • Reactivity : Unlike TRITC (isothiocyanate group), TMR-Cadaverine requires carbodiimide activation for conjugation, offering controlled labeling .
  • Stability : TMR-Cadaverine exhibits greater photostability than dansyl derivatives, which are prone to rapid photobleaching .
Functional Performance in Research
  • Nanoparticle Tracking: TMR-Cadaverine-labeled gold nanoparticles (NP-PT) showed minimal fluorescence quenching compared to Alexa Fluor 488, which requires stringent pH control to maintain brightness .
  • Release Kinetics : Covalently immobilized TMR-Cadaverine in polymer multilayers demonstrated <5% release over 14 days in PBS, outperforming dansyl cadaverine (~20% release) due to stronger covalent anchoring .
Limitations and Trade-offs
  • Sensitivity : Alexa Fluor 488 offers higher quantum yield (~0.9) than TMR-Cadaverine (~0.5), making it preferable for low-abundance target detection .
  • Cost : TMR-Cadaverine is ~30% more expensive than dansyl derivatives due to complex synthesis .
In Material Science

Functionalized polymer multilayers with TMR-Cadaverine retained fluorescence after 30 days in physiological conditions, demonstrating utility in long-term biosensing . In contrast, dansyl cadaverine-labeled films required frequent re-calibration due to signal decay .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of Tetramethylrhodamine Cadaverine (TMRC) for fluorescent labeling applications?

  • Methodological Answer : TMRC synthesis involves coupling tetramethylrhodamine to cadaverine via activated carboxyl or sulfonyl chloride groups . Key parameters include pH control (ideally pH 6–8 to avoid side reactions) and stoichiometric optimization of lysine decarboxylase activity for cadaverine production . Post-synthesis, purification via high-performance liquid chromatography (HPLC) or centrifugal filtration ensures removal of unreacted fluorophores. Store TMRC in anhydrous DMSO at -20°C, protected from light, to prevent photobleaching .

Q. What are the standard methods for detecting TMRC in biological samples?

  • Methodological Answer : Fluorescence spectroscopy (λEx/λEm = 544/571 nm in methanol) is standard for quantifying TMRC . For cellular imaging, confocal microscopy with appropriate red-channel filters is recommended. To avoid spectral overlap with autofluorescence, use spectral unmixing or narrow-band emission filters . For quantitative assays, pair TMRC with horseradish peroxidase (HRP) or diamine oxidase (DAO) systems to amplify signals in enzymatic cascades .

Q. What protocols ensure efficient conjugation of TMRC to proteins or biomolecules?

  • Methodological Answer : Activate carboxyl groups on target molecules using EDC/NHS chemistry (1:3 molar ratio of EDC:NHS for 30 min at RT). Incubate activated molecules with TMRC (1:5 molar ratio) in pH 7.4 PBS for 2 hours. Block residual NHS esters with 100 mM Tris and 100 mM ethanolamine (pH 9) to minimize nonspecific binding . Validate conjugation efficiency via SDS-PAGE with in-gel fluorescence scanning .

Q. How does cadaverine’s biochemical role inform the use of TMRC in cellular studies?

  • Methodological Answer : Cadaverine, a polyamine, is critical for DNA stabilization and membrane integrity . TMRC’s cadaverine moiety allows it to integrate into polyamine metabolic pathways, enabling tracking of lysine decarboxylase activity or polyamine transport in live cells . Note that high intracellular cadaverine concentrations (>5 µM) may induce cytotoxicity, necessitating dose-response calibration .

Q. What are the key considerations for handling and storing TMRC to ensure stability?

  • Methodological Answer : Store lyophilized TMRC at -20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO to avoid hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions. For long-term storage (>6 months), use argon gas to displace oxygen in vials .

Advanced Research Questions

Q. How can TMRC be used to study blood-brain barrier (BBB) permeability in neurovascular models?

  • Methodological Answer : Inject TMRC (100 µg/20 g mouse) via retro-orbital injection and allow 20 min circulation. Perfuse with PBS to remove unbound tracer. Quantify extravasation using ex vivo fluorescence imaging of brain sections. Compare with low-MW dextrans (e.g., 3 kDa tetramethylrhodamine dextran) to distinguish passive vs. active transport mechanisms . For dynamic imaging, use two-photon microscopy to monitor real-time BBB leakage in Gpr116 knockout models .

Q. How do pH variations affect TMRC fluorescence in enzymatic assays?

  • Methodological Answer : TMRC’s fluorescence intensity decreases at pH >8 due to deprotonation of the rhodamine moiety. In DAO-coupled assays, buffer reactions with 500 mM sodium acetate (pH 6.0) to stabilize pH during lysine decarboxylation. Monitor pH in real-time using a micro-pH electrode, as cadaverine production can raise pH to >9, reducing enzymatic conversion rates by 30–50% .

Q. What strategies resolve contradictions in TMRC’s covalent vs. non-specific binding in surface coatings?

  • Methodological Answer : To confirm covalent immobilization, co-incubate TMRC with non-reactive fluorophores (e.g., tetramethylrhodamine) on dual-reactive coatings. Post-washing with ethanol/DI water, only covalently bound TMRC remains detectable via fluorescence microscopy. Use FTIR to verify 1,4-conjugate addition between TMRC’s primary amine and acrylate residues on coatings .

Q. How does TMRC compare to other tracers in vascular permeability studies?

  • Methodological Answer : TMRC (0.95 kDa) exhibits faster extravasation than 70 kDa dextrans, making it ideal for detecting subtle BBB disruptions. However, its cationic nature may lead to nonspecific binding in negatively charged tissues. Pre-treat samples with 1% BSA to block charge interactions. For multiplexing, pair TMRC with Alexa Fluor 488 cadaverine (green channel) to assess dual tracer kinetics .

Q. What advanced techniques mitigate autofluorescence interference in TMRC-based assays?

  • Methodological Answer : Use time-resolved fluorescence microscopy to distinguish TMRC’s emission from short-lived autofluorescence. Alternatively, employ spectral phasor analysis to isolate TMRC signals in complex tissues. For fixed samples, treat with 0.1% Sudan Black B in 70% ethanol to quench lipofuscin autofluorescence .

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